molecular formula C27H21N3O6 B14988508 Dimethyl 2-(3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamido)terephthalate

Dimethyl 2-(3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamido)terephthalate

Katalognummer: B14988508
Molekulargewicht: 483.5 g/mol
InChI-Schlüssel: ZIQSINITDREYRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound featuring a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps. One common method starts with the preparation of ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate. This intermediate is synthesized by heating a solution of benzil and hydrazine hydrate in methanol at reflux temperature for 15 minutes . The reaction mixture is then cooled, and the solid product is collected by filtration.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Wissenschaftliche Forschungsanwendungen

1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or interact with DNA, thereby influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C27H21N3O6

Molekulargewicht

483.5 g/mol

IUPAC-Name

dimethyl 2-[(6-oxo-3,4-diphenyl-1H-pyridazine-5-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C27H21N3O6/c1-35-26(33)18-13-14-19(27(34)36-2)20(15-18)28-24(31)22-21(16-9-5-3-6-10-16)23(29-30-25(22)32)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,28,31)(H,30,32)

InChI-Schlüssel

ZIQSINITDREYRB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.